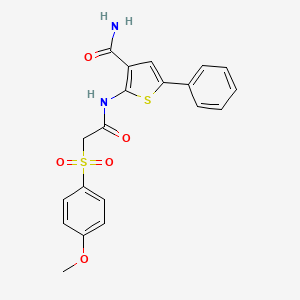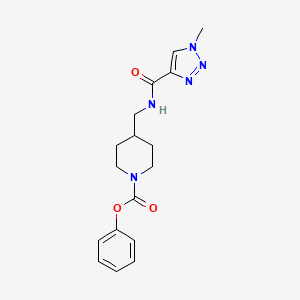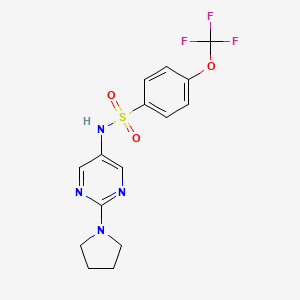
9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene, commonly known as MNTF, is a powerful explosive compound with potential applications in scientific research. MNTF is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains four nitro groups and a methoxybenzylidene substituent. The synthesis of MNTF is a complex process that requires careful attention to detail and safety protocols. In
作用机制
The mechanism of action of MNTF is not well understood, but it is believed to be similar to other nitroaromatic compounds. MNTF is highly reactive and can release large amounts of energy when subjected to heat or shock. The explosive properties of MNTF are due to the release of nitrogen gas and other byproducts when the compound is detonated.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MNTF. However, it is known that exposure to MNTF can cause skin irritation and respiratory problems. MNTF is highly toxic and can cause serious health problems if ingested or inhaled.
实验室实验的优点和局限性
One advantage of using MNTF in lab experiments is its high explosive power, which allows for the study of shock waves and other explosive phenomena. However, the explosive nature of MNTF also presents significant safety challenges. Careful attention to safety protocols is required to ensure that experiments are conducted safely.
未来方向
There are several potential future directions for MNTF research. One area of interest is the development of new explosives and propellants based on MNTF. Another area of interest is the study of shock waves and other explosive phenomena using MNTF as a high-energy fuel. Additionally, MNTF could be used in the development of new materials that are resistant to explosive damage. Further research is needed to fully understand the potential applications of MNTF in scientific research.
Conclusion:
MNTF is a powerful explosive compound with potential applications in scientific research. The synthesis of MNTF is a complex process that requires careful attention to safety protocols. MNTF has potential applications in the development of new explosives and propellants, shock wave research, and the study of explosive phenomena. However, the explosive nature of MNTF also presents significant safety challenges. Further research is needed to fully understand the potential applications of MNTF in scientific research.
合成方法
The synthesis of MNTF is a multi-step process that involves several chemical reactions. The first step is the preparation of 4-methoxybenzaldehyde, which is then reacted with nitric acid and sulfuric acid to form 4-methoxybenzaldehyde-2,4,5,7-tetranitro-9H-fluorene. The final step involves the addition of sodium methoxide to form MNTF. The synthesis of MNTF requires careful attention to safety protocols due to the explosive nature of the compound.
科学研究应用
MNTF has potential applications in scientific research as a powerful explosive compound. It can be used in the development of new explosives and propellants for military and industrial applications. MNTF can also be used in shock wave research to study the effects of explosions on materials and structures. Additionally, MNTF can be used as a high-energy fuel for rockets and missiles.
属性
IUPAC Name |
9-[(4-methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O9/c1-34-14-4-2-11(3-5-14)6-15-16-7-12(22(26)27)9-18(24(30)31)20(16)21-17(15)8-13(23(28)29)10-19(21)25(32)33/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXSUVHJNGTHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(4-Methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)
![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)
